molecular formula C19H17NO3 B2511562 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one CAS No. 892290-87-8

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one

Cat. No.: B2511562
CAS No.: 892290-87-8
M. Wt: 307.349
InChI Key: JKBWYPZBYIHLRU-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 4-ethylbenzoyl group at the 3-position and a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzoyl chloride and 6-methoxyquinoline.

    Acylation Reaction: The 4-ethylbenzoyl chloride is reacted with 6-methoxyquinoline in the presence of a base such as pyridine or triethylamine to form the desired product.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the 4-ethylbenzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one.

    Reduction: Formation of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases that are involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylbenzoyl)-6-methoxyquinolin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.

    3-(4-ethylbenzoyl)-6-hydroxyquinolin-4(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

3-(4-ethylbenzoyl)-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylbenzoyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6-methoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-4-6-13(7-5-12)18(21)16-11-20-17-9-8-14(23-2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBWYPZBYIHLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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